molecular formula C13H18O4S B14382477 4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid CAS No. 90183-98-5

4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid

Cat. No.: B14382477
CAS No.: 90183-98-5
M. Wt: 270.35 g/mol
InChI Key: XCOVUOLGBLRQBY-UHFFFAOYSA-N
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Description

4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pentyl chain bearing a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid can be achieved through a multi-step process:

    Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.

    Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 5-bromopentyl methanesulfinate under basic conditions to form the intermediate this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methanesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid.

    Reduction: 4-{[5-(Methylthio)pentyl]oxy}benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(Methylthio)pentyl]oxy}benzoic acid: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

90183-98-5

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

4-(5-methylsulfinylpentoxy)benzoic acid

InChI

InChI=1S/C13H18O4S/c1-18(16)10-4-2-3-9-17-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)

InChI Key

XCOVUOLGBLRQBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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